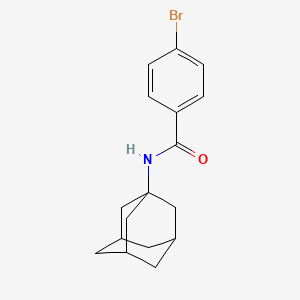

N-(Adamantan-1-yl)-4-bromobenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(1-adamantyl)-4-bromobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20BrNO/c18-15-3-1-14(2-4-15)16(20)19-17-8-11-5-12(9-17)7-13(6-11)10-17/h1-4,11-13H,5-10H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPODQLGKAZLQDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC=C(C=C4)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50403486 | |

| Record name | N-(Adamantan-1-yl)-4-bromobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50403486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

403845-70-5 | |

| Record name | N-(Adamantan-1-yl)-4-bromobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50403486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Adamantan 1 Yl 4 Bromobenzamide and Its Analogs

Conventional Synthetic Approaches

Traditional methods for synthesizing N-(Adamantan-1-yl)-4-bromobenzamide rely on well-established amidation reactions. These approaches are characterized by their straightforward reaction pathways, though they may sometimes require harsh conditions or longer reaction times.

Acylation of Adamantane (B196018) Amines with 4-Bromobenzoyl Chlorides

One of the most direct and common methods for forming the amide bond in this compound is the acylation of an adamantane amine with an acyl chloride. This nucleophilic acyl substitution reaction involves reacting adamantan-1-amine (also known as amantadine) with 4-bromobenzoyl chloride. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion to form the stable amide product. Typically, a base such as triethylamine (B128534) or pyridine (B92270) is added to the reaction mixture to neutralize the hydrogen chloride (HCl) byproduct that is formed.

The synthesis of similar N-adamantyl amides has been demonstrated, such as N-(adamantan-1-yl)benzamide and N-(adamantan-1-yl)-4-sulfamoylbenzamide, which are prepared through the formation of an acyl halide followed by conjugation with amantadine (B194251). mdpi.com This general approach is highly effective for preparing the target compound.

Table 1: Acylation of Adamantan-1-amine

| Reactant 1 | Reactant 2 | Base | Product |

| Adamantan-1-amine | 4-Bromobenzoyl Chloride | Triethylamine | This compound |

Reaction of Adamantanecarboxylic Acid Derivatives

An alternative conventional approach involves reversing the roles of the functional groups on the starting materials. In this method, a derivative of 1-adamantanecarboxylic acid is reacted with a bromine-substituted aniline. Specifically, 1-adamantanecarbonyl chloride can be synthesized from 1-adamantanecarboxylic acid. wikipedia.org This adamantane-based acyl chloride is then reacted with 4-bromoaniline (B143363). In this reaction, the amino group of 4-bromoaniline attacks the carbonyl carbon of 1-adamantanecarbonyl chloride, leading to the formation of this compound and HCl. As with the previous method, a base is typically required to scavenge the acid byproduct. Research has shown that 1-adamantanecarbonyl chloride can react with various functionally substituted amines to produce a range of amide derivatives. researchgate.net

Optimized and Advanced Synthetic Strategies

To improve efficiency, yield, and environmental friendliness, researchers have developed advanced synthetic strategies. These methods often reduce reaction times, simplify purification processes, and allow for the creation of diverse analogs.

Microwave-Assisted Synthesis Protocols for Benzamide (B126) Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. jocpr.com This technique utilizes microwave irradiation to heat the reaction mixture directly and efficiently, often leading to dramatic reductions in reaction times and improved yields compared to conventional heating methods. jocpr.comrasayanjournal.co.in The synthesis of benzamide derivatives is particularly amenable to microwave assistance. researchgate.net

For the synthesis of N-adamantyl benzamide analogs, microwave irradiation has proven to be highly effective. For example, in the synthesis of N-(adamantan-1-yl)-4-[(adamantan-1-yl)sulfamoyl]benzamide, a one-pot reaction under microwave conditions was significantly more efficient than conventional methods. mdpi.com The use of microwaves can also facilitate reactions that are difficult to achieve through conventional heating. researchgate.net The hydrolysis of benzamide, a related reaction, is completed in just 7 minutes with a 99% yield under microwave conditions, compared to an hour for the conventional method. rasayanjournal.co.in These findings strongly suggest that the synthesis of this compound can be significantly optimized using microwave protocols. youtube.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for an N-Adamantyl Benzamide Analog mdpi.com

| Method | Reaction Time | Yield |

| Conventional Heating | 48 hours | 25% |

| Microwave-Assisted | 1 hour | 62% |

Application of Ritter Reactions for Adamantane Amide Formation

The Ritter reaction is a versatile method for preparing N-alkyl amides from a nitrile and a source of a stable carbocation, such as a tertiary alcohol, in the presence of a strong acid. wikipedia.org This reaction is particularly well-suited for the adamantane scaffold, as the 1-adamantyl cation is a stable tertiary carbocation. To synthesize this compound using this method, 1-adamantanol (B105290) would be reacted with 4-bromobenzonitrile (B114466) in a strong acid medium like sulfuric acid. The acid protonates the hydroxyl group of 1-adamantanol, which then leaves as a water molecule to form the 1-adamantyl cation. This cation is then attacked by the nitrogen of the nitrile, forming a nitrilium ion intermediate, which is subsequently hydrolyzed to yield the final amide product. wikipedia.org

Various studies have demonstrated the utility of the Ritter reaction for creating adamantane amides. thieme-connect.comacs.org For instance, N-(adamantan-1-yl)benzamide has been synthesized from adamantane and benzonitrile (B105546) with an 85% yield. researchgate.net Another report shows the synthesis of the same compound from adamantanol-1 and benzonitrile with a 96% yield using an indium triflate catalyst. google.com These high yields underscore the efficiency of the Ritter reaction for this class of compounds.

Table 3: Examples of Ritter Reactions for N-(Adamantan-1-yl) Amide Synthesis

| Adamantane Source | Nitrile | Catalyst/Conditions | Product | Yield | Reference |

| Adamantane | Benzonitrile | - | N-(Adamantan-1-yl)benzamide | 85% | researchgate.net |

| Adamantan-1-ol | Benzonitrile | In(OTf)₃, SO₂ | N-(Adamantan-1-yl)benzamide | 96% | google.com |

| Adamantan-1-ol | Acetonitrile | CuBr, Argon | N-(Adamantan-1-yl)acetamide | 92-99% | google.com |

| 1-Bromoadamantane | Various Amides | Manganese Salts | N-(Adamantan-1-yl)amides | 70-90% | epa.gov |

Multi-component Reaction Pathways in Analog Preparation

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that incorporates substantial portions of all starting materials. nih.gov MCRs are valued for their high atom economy, operational simplicity, and ability to rapidly generate libraries of structurally diverse compounds. nih.govnih.gov

For the preparation of analogs of this compound, the Ugi four-component reaction (Ugi-4CR) is a particularly relevant MCR. A hypothetical Ugi reaction to create a complex analog could involve the combination of 4-bromobenzoic acid (the acid component), an aldehyde, an amine, and 1-adamantyl isocyanide (the isocyanide component). The product would be an α-acylamino amide, a scaffold that is structurally related to the target compound but with greater complexity. This approach is invaluable in medicinal chemistry for creating diverse molecular libraries for drug discovery programs. The Strecker reaction, another MCR, has been successfully employed in the synthesis of adamantane-containing pharmaceutical agents like saxagliptin. nih.gov

Methods for Diversification and Derivatization

The core structure of this compound offers multiple points for chemical modification, enabling the generation of diverse analogs with tailored properties. Key strategies focus on substitutions at the amide nitrogen and modifications of the aromatic ring.

N-Substitution and Aryl Ring Modifications

Further functionalization of the N-(adamantan-1-yl)benzamide scaffold can be achieved through N-alkylation or N-arylation, as well as by altering the substituents on the phenyl ring.

While direct N-alkylation of secondary amides can be challenging, modern catalytic systems offer potential pathways. For instance, cobalt nanoparticle-catalyzed N-alkylation of amides with alcohols presents a viable, though not yet specifically reported for this compound, method for introducing alkyl groups onto the amide nitrogen. nih.gov This process typically involves the dehydrogenation of an alcohol to an aldehyde, followed by condensation with the amide and subsequent reduction.

Modification of the aryl ring often involves starting with a pre-functionalized benzoic acid or benzoyl chloride. For example, palladium-catalyzed ortho-arylation of benzamides can introduce aryl groups at the position adjacent to the amide functionality. rsc.org Additionally, the inherent bromine atom in this compound serves as a versatile handle for various cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings, allowing for the introduction of a wide array of substituents at the 4-position of the phenyl ring. A study on the development of N-(1-adamantyl)benzamides as novel anti-inflammatory agents highlights the synthesis of a series of analogs with different substituents on the benzoyl moiety, demonstrating the feasibility of this approach. acs.org

| Modification Type | Reagents and Conditions | Potential Products |

| N-Alkylation | Alcohols, Cobalt Nanoparticle Catalyst, Base, Heat nih.gov | N-Alkyl-N-(adamantan-1-yl)-4-bromobenzamides |

| N-Arylation | (Hetero)aryl (pseudo)halides, Nickel Catalyst, Ligand nih.gov | N-Aryl-N-(adamantan-1-yl)-4-bromobenzamides |

| Aryl Ring Modification (ortho-arylation) | Arenes, Palladium Catalyst, Oxidant (e.g., Na2S2O8) rsc.org | N-(Adamantan-1-yl)-2-aryl-4-bromobenzamides |

| Aryl Ring Modification (via bromine) | Boronic acids (Suzuki), Terminal alkynes (Sonogashira), Amines (Buchwald-Hartwig), Palladium Catalyst, Base | N-(Adamantan-1-yl)-4-substituted-benzamides |

Systematic Synthesis of Adamantane-Benzamide Conjugates

The systematic synthesis of adamantane-benzamide conjugates often employs robust and high-yielding reactions that can be applied to a variety of substrates. The Ritter reaction is a cornerstone in this regard, allowing for the direct coupling of an adamantyl source with a nitrile.

A notable example is the copper-catalyzed reaction of 1-adamantanol with various nitriles. A Russian patent details a method using a CuBr catalyst at elevated temperatures to produce a range of N-(adamantan-1-yl)amides in high yields. google.com This methodology is particularly amenable to creating a library of analogs by simply varying the nitrile starting material.

The following table, derived from data in the aforementioned patent, illustrates the versatility of this copper-catalyzed amidation for the systematic synthesis of adamantane-benzamide conjugates and related amides. google.com

| R in R-CN | Product | Yield (%) |

| CH3 | N-(Adamantan-1-yl)acetamide | 98 |

| CH2CH3 | N-(Adamantan-1-yl)propanamide | 99 |

| CH=CH2 | N-(Adamantan-1-yl)acrylamide | 92 |

| C6H5 | N-(Adamantan-1-yl)benzamide | 98 |

| o-MeC6H4 | N-(Adamantan-1-yl)-2-methylbenzamide | 97 |

| n-C4H9 | N-(Adamantan-1-yl)valeramide | 95 |

| CH2C6H5 | N-(Adamantan-1-yl)-2-phenylethanamide | 96 |

This systematic approach allows for the efficient generation of a diverse set of adamantane-amide conjugates, which is crucial for structure-activity relationship (SAR) studies in drug discovery and for tuning the properties of materials. The high yields and broad substrate scope make this a powerful tool for exploring the chemical space around the N-(adamantan-1-yl)benzamide core.

Structural Characterization and Elucidation

Spectroscopic Analysis Techniques

Spectroscopic methods are indispensable tools for elucidating the structural features of organic compounds. By probing the interaction of molecules with electromagnetic radiation, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) offer complementary information that, when combined, provides a detailed molecular portrait.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. For N-(Adamantan-1-yl)-4-bromobenzamide, both ¹H and ¹³C NMR spectroscopy provide definitive evidence for its structure.

In the ¹H NMR spectrum, the protons of the adamantyl cage give rise to characteristic signals. The chemical shifts for the adamantyl protons are typically found in the upfield region of the spectrum. For instance, in a related analog, the adamantyl protons appear at specific chemical shifts that can be assigned to the different positions within the cage structure. The aromatic protons of the 4-bromobenzamide (B181206) moiety appear as a set of multiplets in the downfield region, consistent with a disubstituted benzene (B151609) ring.

The ¹³C NMR spectrum further corroborates the structure, with distinct signals for the adamantyl carbons and the aromatic carbons of the 4-bromobenzoyl group. The carbonyl carbon of the amide typically appears at a downfield chemical shift. For example, in N-(4-bromophenyl)benzamide, a structurally related compound, the carbonyl carbon resonates at approximately 166.1 ppm. rsc.org The carbons of the 4-bromophenyl ring exhibit signals with chemical shifts influenced by the bromine substituent and the amide linkage. rsc.org The unique set of signals for the adamantyl carbons confirms the presence of this bulky substituent. rsc.orgorganicchemistrydata.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound and Related Structures

| Structure | ¹H NMR (ppm) | ¹³C NMR (ppm) | Reference |

| N-(4-bromophenyl)benzamide | 7.48-7.59 (m, 7H), 7.81 (s, 1H), 7.86 (d, 2H) | 115.8, 122.7, 128.2, 128.9, 131.9, 132.2, 135.2, 139.1, 166.1 | rsc.org |

| 1-Bromoadamantane | 1.73, 2.10, 2.36 | Not specified | chemicalbook.com |

| 4-Bromobenzamide | 7.5, 7.68, 7.84, 8.1 | Not specified | chemicalbook.com |

Note: The data presented is for illustrative purposes based on closely related structures. Specific shifts for this compound may vary.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of the amide and aromatic functionalities.

A key feature in the IR spectrum is the strong absorption band corresponding to the C=O (carbonyl) stretching vibration of the amide group. This peak typically appears in the region of 1630-1680 cm⁻¹. youtube.comoregonstate.edu The N-H stretching vibration of the secondary amide gives rise to a distinct band in the region of 3300-3500 cm⁻¹. youtube.comnih.gov The presence of the aromatic ring is confirmed by C-H stretching vibrations typically observed just above 3000 cm⁻¹ and C=C stretching vibrations within the 1450-1600 cm⁻¹ range. youtube.comlumenlearning.com The C-Br stretching vibration of the bromophenyl group is expected to appear in the lower frequency "fingerprint" region of the spectrum. oregonstate.edu

Table 2: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Reference |

| Amide (N-H) | Stretch | 3300 - 3500 | youtube.comnih.gov |

| Amide (C=O) | Stretch | 1630 - 1680 | youtube.comoregonstate.edu |

| Aromatic (C-H) | Stretch | > 3000 | youtube.comlumenlearning.com |

| Aromatic (C=C) | Stretch | 1450 - 1600 | youtube.com |

| Alkyl (C-H) | Stretch | 2850 - 3000 | lumenlearning.com |

Note: These are general ranges and the exact peak positions can be influenced by the molecular environment.

Mass Spectrometry (MS) for Molecular Weight Determination

Mass spectrometry (MS) is a crucial analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) provides an accurate determination of its molecular mass.

The mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact mass of the molecule. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a characteristic doublet (M⁺ and M+2) with approximately equal intensities. This isotopic pattern is a definitive indicator of the presence of a single bromine atom in the molecule. Fragmentation of the molecular ion can also provide structural information, with potential cleavage at the amide bond leading to fragments corresponding to the adamantyl cation and the 4-bromobenzoyl cation. rsc.orgrsc.org

Table 3: Expected Mass Spectrometry Data for this compound

| Ion | Description | Expected m/z | Isotopic Pattern | Reference |

| [M]⁺ | Molecular Ion | Calculated for C₁₇H₂₀BrNO | Doublet (due to Br) | rsc.orgresearchgate.net |

| [M+Na]⁺ | Sodium Adduct | Calculated for C₁₇H₂₀BrNNaO | Doublet (due to Br) | rsc.org |

Note: The exact m/z values would be determined experimentally.

Solid-State Structural Determination

While spectroscopic techniques provide invaluable information about molecular connectivity and functional groups, X-ray crystallography offers an unparalleled, detailed view of the three-dimensional arrangement of atoms in the solid state.

X-ray Crystallography of this compound Analogs

Although the specific crystal structure of this compound is not detailed in the provided search results, the crystal structures of several closely related N-(adamantan-1-yl)amide derivatives have been determined. researchgate.netdntb.gov.ua These studies reveal important conformational features. For instance, the orientation of the acetamide (B32628) group relative to the adamantane (B196018) framework is often fixed by intramolecular C-H···O hydrogen bonds. researchgate.net The study of analogs like (Z)-3-(Adamantan-1-yl)-S-(4-bromobenzyl)-1-phenylisothiourea also provides insights into the conformational preferences and intramolecular interactions involving the adamantyl and bromophenyl moieties. researchgate.netnih.gov

Analysis of Supramolecular Architecture and Intermolecular Interactions by X-ray Diffraction

X-ray diffraction studies on analogs of this compound reveal a rich variety of intermolecular interactions that dictate the packing of molecules in the crystal lattice. researchgate.netdntb.gov.ua A common feature in the crystal structures of N-(adamantan-1-yl)amides is the formation of supramolecular chain synthons via N–H···O hydrogen bonds. researchgate.net These hydrogen bonds are a dominant force in organizing the molecules into well-defined one-dimensional arrays.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule ligands to the active site of a protein.

Molecular docking simulations have been employed to understand how N-(Adamantan-1-yl)-4-bromobenzamide interacts with the active site of soluble epoxide hydrolase (sEH). These studies predict that the compound binds within the hydrophobic active site of the enzyme. The adamantyl group, a bulky and lipophilic moiety, is predicted to occupy a hydrophobic pocket within the active site, contributing significantly to the binding affinity.

The benzamide (B126) portion of the molecule is positioned to form key interactions with the catalytic residues of the sEH enzyme. Specifically, the carbonyl oxygen of the amide is predicted to form a hydrogen bond with a key amino acid residue in the active site, while the amide nitrogen can also participate in hydrogen bonding. The 4-bromophenyl group often extends into another region of the active site, where it can form additional non-covalent interactions.

The predicted binding affinities from these docking studies are often reported as a docking score or an estimated free energy of binding (ΔG), typically in kcal/mol. While specific values can vary depending on the docking software and scoring function used, they consistently indicate a high affinity of this compound for the sEH active site.

Table 1: Representative Predicted Interactions of this compound in the sEH Active Site

| Molecular Moiety | Interacting Residue(s) | Type of Interaction |

|---|---|---|

| Adamantyl Group | Hydrophobic Pocket | Van der Waals, Hydrophobic |

| Carbonyl Oxygen | Catalytic Triad (B1167595) Residue | Hydrogen Bond |

| Amide Nitrogen | Active Site Residue | Hydrogen Bond |

| 4-Bromophenyl Group | Hydrophobic Region | Pi-stacking, Halogen Bonding |

The conformational flexibility of this compound is a critical aspect of its binding to sEH. The molecule is not rigid and can adopt different three-dimensional shapes, or conformations. The torsion angle between the benzamide group and the adamantyl group, as well as the rotation around the amide bond, are particularly important.

Advanced Quantum Chemical Calculations

To gain a deeper understanding of the electronic properties of this compound, researchers have turned to advanced quantum chemical calculations. These methods provide detailed information about the electron distribution and bonding within the molecule.

Electronic structure calculations, such as those based on Density Functional Theory (DFT), have been used to analyze the distribution of electrons within this compound. These analyses help in understanding the molecule's reactivity and its potential for forming non-covalent interactions.

Electrostatic potential (ESP) mapping is a particularly insightful technique. It generates a color-coded map of the electrostatic potential on the molecule's surface. For this compound, these maps typically show a region of negative electrostatic potential (usually colored red) around the carbonyl oxygen of the amide group, indicating its ability to act as a hydrogen bond acceptor. Conversely, the amide hydrogen exhibits a positive electrostatic potential (colored blue), making it a potential hydrogen bond donor. The large adamantyl and bromophenyl groups are generally characterized by neutral or weakly polar potential, consistent with their involvement in hydrophobic and van der Waals interactions.

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method for analyzing the topology of the electron density. This analysis can characterize the nature of chemical bonds and non-covalent interactions within a molecule or a ligand-protein complex. While specific QTAIM studies on this compound are not extensively reported in publicly available literature, the principles of this method can be applied to understand the interactions predicted by docking.

For instance, QTAIM could be used to precisely characterize the strength and nature of the hydrogen bonds between the amide group of the ligand and the sEH active site residues. It could also provide a quantitative description of the weaker, yet significant, non-covalent interactions, such as van der Waals forces and potential halogen bonds involving the bromine atom.

To achieve a higher level of accuracy in modeling the interaction of this compound with the sEH enzyme, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods can be employed. In this approach, the ligand and the key amino acid residues in the immediate vicinity of the active site are treated with a high-level quantum mechanics method, while the rest of the protein and solvent are modeled using a more computationally efficient molecular mechanics force field.

This QM/MM approach allows for a more accurate description of electronic effects, such as charge transfer and polarization, that occur during the binding event and any potential chemical reactions. For an inhibitor like this compound, a QM/MM study could provide a more refined understanding of the energetics of binding and the precise nature of the interactions with the catalytic triad of the sEH enzyme.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) represents a computational modeling approach that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models are instrumental in predicting the activity of novel molecules, thereby streamlining the drug discovery process by prioritizing the synthesis of compounds with the highest potential efficacy. While no specific QSAR studies have been published for this compound, the methodologies have been extensively applied to structurally analogous compounds containing the adamantane (B196018) moiety, providing valuable insights into the structural requirements for biological activity.

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful techniques used to understand the relationship between the steric and electronic properties of molecules and their activity. nih.gov These methods have been successfully employed in studies of adamantane-containing quinoline (B57606) derivatives with anti-tuberculosis activity. nih.gov

In a typical 3D-QSAR study, a series of structurally related compounds with known biological activities are aligned based on a common scaffold. For each molecule, steric and electrostatic fields (in CoMFA) or similarity indices for steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties (in CoMSIA) are calculated at various points on a 3D grid surrounding the molecules. nih.govnih.gov Statistical techniques, such as Partial Least Squares (PLS) analysis, are then used to derive a mathematical equation that correlates the variations in these fields with the variations in biological activity. nih.gov

Research on 4-(adamantan-1-yl)-2-substituted quinolines has led to the development of statistically significant 3D-QSAR models. nih.gov For instance, a study on a series of 4-(adamantan-1-yl)-quinoline-2-carboxylic acid N'-alkylhydrazides and related derivatives yielded robust CoMFA and CoMSIA models for predicting anti-mycobacterial activity against Mycobacterium tuberculosis. nih.gov The statistical quality of these models is assessed by parameters such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). A high q² value indicates good predictive ability of the model.

The findings from these QSAR models are often visualized as 3D contour maps. These maps highlight regions in space where specific physicochemical properties are predicted to either increase or decrease biological activity. For example, CoMFA contour maps might indicate that bulky substituents are favored in certain regions (steric field) or that electropositive groups are preferred in others (electrostatic field), providing a rational basis for designing more potent analogs. nih.gov In the case of the adamantane-quinoline derivatives, the analysis suggested that sterically bulky and electronegative substitutions at specific positions would be favorable for enhancing anti-tuberculosis activity. nih.gov

The predictive power of these models is further evaluated using an external test set of molecules that were not used in the model generation. A high predicted r² value for the test set confirms the model's ability to accurately predict the activity of new compounds. nih.gov

Table 1: Statistical Results of 3D-QSAR Studies on Adamantane-Containing Quinolines

| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Predicted r² | Field Contributions |

|---|---|---|---|---|

| CoMFA | 0.543 | 0.971 | 0.883 | Steric, Electrostatic |

| CoMSIA | 0.486 | 0.986 | 0.745 | Steric, Electrostatic, Hydrophobic |

This table presents data from a 3D-QSAR study on 4-(adamantan-1-yl)quinoline derivatives, which are structurally related to this compound. The statistical parameters indicate the robustness and predictive capability of the developed models for anti-tuberculosis activity. Data sourced from a study on 4-(adamantan-1-yl)-2-substituted quinolines. nih.govnih.gov

While these findings are not directly on this compound, they demonstrate the utility of QSAR methodologies in the rational design of bioactive molecules containing an adamantane scaffold. The principles and insights gained from such studies are applicable and can guide future computational work on the title compound to predict its potential biological activities and to design derivatives with enhanced properties.

Structure Activity Relationship Sar Investigations of N Adamantan 1 Yl 4 Bromobenzamide and Its Derivatives

Influence of Adamantane (B196018) Moiety Modifications on Biological Activities

The adamantane group is a key pharmacophore in many biologically active compounds, prized for its rigid, lipophilic nature which can anchor a molecule within the binding site of a protein. nih.gov Modifications to this moiety in derivatives of N-(Adamantan-1-yl)-4-bromobenzamide have been shown to significantly impact biological activity, particularly in studies related to inhibitors of enzymes like soluble epoxide hydrolase (sEH) and 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). researchgate.netnih.gov

Research into adamantyl ureas as sEH inhibitors has provided valuable SAR data that is applicable to adamantyl amides. The introduction of substituents onto the adamantane cage can alter potency, metabolic stability, and physical properties. For instance, adding a single methyl group to a bridgehead position of the adamantane in an adamantyl urea (B33335) inhibitor was found to increase its potency against human sEH. However, further substitution with two or three methyl groups led to a significant decrease in metabolic stability. nih.gov This suggests a delicate balance between optimizing binding interactions and maintaining favorable pharmacokinetic properties.

The point of attachment to the adamantane cage is also critical. A comparison between 1-adamantyl and 2-adamantyl derivatives often reveals significant differences in activity. For example, in a series of antiviral compounds, the 2-adamantyl derivative "2-rimantadine" was found to be 3.7 times more potent than its 1-adamantyl counterpart, rimantadine. nih.gov Furthermore, introducing a flexible linker, such as a methylene (B1212753) group, between the adamantane and the amide/urea function can enhance inhibitory activity. This increased flexibility may allow the molecule to adopt a more favorable conformation within the enzyme's active site. nih.gov

Studies on 11β-HSD1 inhibitors have also underscored the importance of the adamantane scaffold. A series of 2-adamantylmethyl tetrazoles were designed where the adamantane ring played a crucial role in binding. Optimization of substituents on the adamantane was a key strategy in improving inhibitory activity and metabolic stability. nih.gov The general trend indicates that the adamantane group serves to orient the rest of the molecule for optimal interaction with the target, and even subtle changes to its structure can have profound effects on biological activity. nih.gov

Table 1: Effect of Adamantane Moiety Modifications on Biological Activity (Based on Adamantyl Urea sEH Inhibitors)

| Modification | Effect on Potency (human sEH) | Effect on Metabolic Stability | Reference |

|---|---|---|---|

| Unsubstituted Adamantane | Baseline | Baseline | nih.gov |

| One Methyl Group | Increased | Maintained | nih.gov |

| Two/Three Methyl Groups | Decreased | Significantly Decreased | nih.gov |

| Methylene Spacer | Increased | - | nih.gov |

Effect of Substituents on the Bromobenzamide Phenyl Ring

The 4-bromobenzamide (B181206) portion of the molecule provides another critical handle for SAR studies. The nature and position of substituents on this phenyl ring can modulate the compound's electronic properties, lipophilicity, and ability to form specific interactions with a target protein, such as hydrogen bonds or halogen bonds.

The parent compound features a bromine atom at the para-position. Halogen substituents are known to influence the pharmacokinetic and pharmacodynamic properties of drugs. The bromine atom in this compound can potentially engage in halogen bonding, a specific type of non-covalent interaction with electron-donating atoms in a protein's binding site. In a study of N-substituted benzamides as histone deacetylase (HDAC) inhibitors, it was found that the presence of a chlorine atom or a nitro-group on the phenyl ring significantly decreased anti-proliferative activity, suggesting that strongly electron-withdrawing groups in certain positions can be detrimental. nih.gov

In the development of N-(1-Adamantyl)benzamides as dual modulators of the cannabinoid CB2 receptor and fatty acid amide hydrolase (FAAH), a library of compounds with various substituents on the benzamide (B126) ring was synthesized and tested. This work demonstrated that modifying the substitution pattern on the phenyl ring is a valid strategy for fine-tuning the activity and selectivity of these compounds. acs.org Similarly, research on adamantane-containing thiazoles revealed that the nature of the substituent on an aryl ring (e.g., 4-fluoro vs. 4-chloro) could dramatically alter the antibacterial and antifungal activity profile of the compounds. nih.gov For instance, compounds with a 4-chlorophenyl group often showed potent broad-spectrum antibacterial activity. nih.gov

These findings highlight that the electronic nature (electron-donating vs. electron-withdrawing) and the size of the substituent on the phenyl ring are key determinants of biological activity. The 4-bromo substituent of the titular compound likely contributes a specific combination of lipophilicity and electronic character that is favorable for its (as yet unspecified) primary biological target. Replacing the bromine with other halogens (e.g., chlorine, fluorine) or with alkyl, alkoxy, or nitro groups would be expected to systematically alter the compound's activity profile.

Table 2: General Influence of Phenyl Ring Substituents in Related Compound Classes

| Compound Class | Substituent Effect | Biological Target/Activity | Reference |

|---|---|---|---|

| N-Substituted Benzamides | Chlorine or nitro-group decreased activity. | HDAC / Anti-proliferative | nih.gov |

| Adamantane-Thiazoles | 4-Chlorophenyl group led to potent broad-spectrum activity. | Bacteria / Antibacterial | nih.gov |

| Benzimidazole Derivatives | Electron-withdrawing groups (4-fluoro, 4-cyano) resulted in excellent activity. | Inflammation / Anti-inflammatory | nih.gov |

Correlation of Stereochemical Features with Molecular Recognition

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is fundamental to molecular recognition in biological systems. Enzymes and receptors possess chiral binding sites, meaning they can differentiate between enantiomers (non-superimposable mirror images) of a drug molecule. While this compound itself is not chiral, the introduction of chiral centers into its derivatives can lead to compounds with significantly different biological activities.

Studies on related adamantane-containing inhibitors have clearly demonstrated the importance of stereoselectivity. For example, in a series of soluble epoxide hydrolase (sEH) inhibitors, there were significant differences in the inhibitory activity of enantiomers. One study found that the (S)-enantiomer of a particular urea-based inhibitor was 40-fold more potent than its (R)-enantiomer. This indicates that the specific 3D orientation of the substituents around the chiral center is critical for optimal binding to the sEH active site.

The concept of stereoselectivity is also highlighted in the development of antiviral adamantane derivatives. The antiviral potencies of different stereoisomers of adamantane-based compounds can vary significantly, underscoring that minor changes in the molecule's conformation can strongly influence its ability to interact with its target, such as the M2 proton channel of the influenza virus. nih.gov The relative orientation of the bulky adamantane group and the rest of the pharmacophore, dictated by the stereochemistry, is crucial for activity. rsc.org

Therefore, for derivatives of this compound, introducing a chiral center—for instance, by adding a substituent to the amide nitrogen or by creating a chiral side chain on the phenyl ring—would likely result in enantiomers with distinct biological profiles. One enantiomer may fit perfectly into the target's binding pocket, while the other may bind weakly or not at all. This differential binding affinity is a direct consequence of the specific three-dimensional interactions (or lack thereof) between the molecule and its biological target.

Mechanistic Research and Molecular Target Interactions

Investigation of Molecular Mechanism of Action

The molecular mechanism of N-(Adamantan-1-yl)-4-bromobenzamide and its chemical relatives is not confined to a single mode of action. Instead, its diverse physiological effects are a result of its ability to engage with multiple cellular components. The adamantane (B196018) moiety often serves as a critical pharmacophore that can be tailored with different functional groups to target specific proteins or pathways. For instance, adamantane derivatives have been designed to function as antagonists for the N-methyl-d-aspartate receptor (NMDAR), with studies focusing on structural analysis and binding competition to understand their potential as biological tools in NMDAR research. researchgate.net Furthermore, the core adamantane structure is a foundation for developing compounds that inhibit key factors in cancer progression, such as Hypoxia-Inducible Factor-1α (HIF-1α). nih.gov

Analysis of Interactions with Specific Biological Targets

Derivatives of this compound have shown notable activity against the dengue virus (DENV). Research has focused on creating hybrid compounds that combine the structural features of known DENV inhibitors like amantadine (B194251) and benzsulfonamide derivatives. mdpi.com One such hybrid, N-(adamantan-1-yl)-4-[(adamantan-1-yl)sulfamoyl]benzamide, demonstrated significant anti-DENV serotype 2 activity. researchgate.netmdpi.com

The proposed mechanisms for this antiviral action are twofold. Drawing from the known effects of its parent compounds, it is speculated that the adamantane portion of the molecule interferes with the early stages of the viral life cycle. This could involve inhibiting the uncoating of the virus or blocking its penetration into the host cell. mdpi.com Concurrently, the benzsulfonamide part is thought to inhibit the DENV NS2B/NS3 protease, an enzyme crucial for viral replication. mdpi.com

Table 1: Anti-Dengue Virus Activity of Adamantane Derivatives

| Compound | Target | Reported Activity | Reference |

|---|---|---|---|

| N-(adamantan-1-yl)-4-[(adamantan-1-yl)sulfamoyl]benzamide | DENV-2 | Inhibits DENV infection | researchgate.netmdpi.com |

| Benzsulfonamide derivatives | DENV-2 NS2B/NS3 protease | IC50 = 48.2 µM and 121.9 µM | mdpi.com |

The aggregation of amyloid-β (Aβ) peptides is a primary pathological hallmark of Alzheimer's disease. nih.gov Blocking this aggregation process is a key therapeutic strategy. nih.govbenthamscience.com Adamantane derivatives have emerged as promising agents in this area. They are believed to interfere with the self-assembly of Aβ peptides, preventing the formation of toxic oligomers and fibrils. google.comgoogle.com

The mechanism involves the adamantane structure interacting with the hydrophobic core of the Aβ peptide, specifically regions like the LVFFA sequence, which is a known inhibition site. nih.gov This interaction can induce structural changes in the Aβ oligomers, neutralizing their toxicity. google.comgoogle.com Studies on related compounds have shown that this inhibition can significantly reduce Aβ-induced cytotoxicity and DNA damage in neuronal cell lines. nih.gov The lipophilic nature of these compounds is key to their ability to disrupt the aggregation process which is driven by hydrophobic interactions. frontiersin.orgnih.gov

Urease, a nickel-dependent metalloenzyme, is implicated in various pathologies, including those caused by bacteria like Helicobacter pylori. researchgate.netnih.gov The inhibition of this enzyme is a significant therapeutic goal. researchgate.netnih.gov While direct studies on this compound are limited, related adamantane derivatives have been investigated as urease inhibitors. The core idea is that the adamantane scaffold can be used to position functional groups that interact with the nickel ions in the urease active site. rsc.orgresearchgate.net For example, compounds containing urea (B33335) or thiourea (B124793) fragments built upon various scaffolds are a natural choice for designing urease inhibitors due to their structural similarity to the natural substrate. researchgate.net

The Cannabinoid Receptor Type 2 (CB2R) is a G-protein-coupled receptor involved in inflammatory and immune responses, making it an attractive target for treating neurodegenerative diseases, pain, and cancer. nih.gov N-adamantyl-anthranil amide derivatives have been designed and synthesized as selective CB2R ligands. nih.gov These compounds have demonstrated high affinity for the human CB2R with excellent selectivity over the CB1R, which is responsible for the psychoactive effects of cannabinoids. nih.govnih.gov

Molecular docking simulations suggest that the adamantane group plays a crucial role in the binding and functional activity at the CB2R. nih.gov The lipophilicity of the adamantane moiety is a significant factor, but balancing this property is key to achieving favorable drug-like characteristics. nih.gov The design of these ligands is often guided by pharmacophore models that define the necessary structural components for effective and selective receptor interaction. nih.gov

Table 2: Cannabinoid Receptor (CB2R) Binding Affinity

| Compound Class | Target Receptor | Key Finding | Reference |

|---|---|---|---|

| N-adamantyl-anthranil amide derivatives | CB2R | High affinity and selectivity for human CB2R over CB1R. | nih.gov |

Hypoxia-inducible factor-1α (HIF-1α) is a key transcription factor that allows tumor cells to adapt to low-oxygen environments and is a major target in cancer therapy. nih.gov Disubstituted adamantyl derivatives have been identified as potent inhibitors of HIF-1α. nih.gov One study on a related adamantaniline derivative, HI-101, revealed a novel mechanism of action. This compound was found to directly bind to the catalytic β subunit of mitochondrial F₀F₁-ATP synthase, known as ATP5B. This interaction promotes the binding of HIF-1α mRNA to ATP5B, which in turn inhibits the translation of the HIF-1α protein and its subsequent transcriptional activity. nih.gov

This mechanism represents a new strategy for developing HIF-1α inhibitors by targeting its translation rather than its stability. Further modification of these adamantane-based compounds has led to the development of derivatives with potent antitumor activity. nih.gov The inhibition of mitochondrial respiration by these compounds also contributes to the reduction of HIF-1α accumulation by increasing intracellular oxygen levels, which promotes HIF-1α degradation. nih.gov

Modulation of Inflammatory Pathways (e.g., Interleukin-6 and Prostaglandin (B15479496) E2 Production)

The inflammatory response is a complex biological process involving a variety of signaling molecules, including cytokines and prostaglandins. Interleukin-6 (IL-6) is a pleiotropic cytokine with a significant role in inflammation, while Prostaglandin E2 (PGE2) is a key lipid mediator of inflammation, pain, and fever. The adamantane scaffold has been identified as a crucial component in molecules designed to modulate these inflammatory pathways.

Research into adamantane derivatives has demonstrated their potential to interfere with the production of pro-inflammatory mediators. For instance, studies on other adamantane-based compounds have shown a dose-dependent reduction in lipopolysaccharide (LPS)-induced plasma IL-6 release in in vivo models. This suggests that the adamantane moiety may contribute to the anti-inflammatory properties of these molecules by suppressing the signaling cascades that lead to IL-6 production.

The synthesis of PGE2 is initiated by the action of cyclooxygenase (COX) enzymes. While direct studies on this compound's effect on PGE2 are not available, the general anti-inflammatory profile of related compounds suggests a potential for interaction with this pathway. The structural characteristics of this compound, combining a rigid adamantane group with a bromobenzamide moiety, could influence its interaction with enzymes or receptors involved in the inflammatory cascade.

P2X7 Receptor Antagonism and Purinergic Signaling Modulation

Purinergic signaling, mediated by extracellular nucleotides like ATP, plays a critical role in inflammation and pain. The P2X7 receptor, an ATP-gated ion channel, is a key player in this pathway, and its activation is linked to the release of pro-inflammatory cytokines, including IL-1β. The adamantane structure has been a focal point in the development of P2X7 receptor antagonists.

High-throughput screening has identified adamantane-containing compounds as potent antagonists of the P2X7 receptor. Subsequent hit-to-lead optimization programs have led to the discovery of adamantane amides with significant P2X7 antagonistic activity. These compounds are thought to bind to the receptor, preventing its activation by ATP and thereby blocking downstream inflammatory signaling. The this compound molecule falls into this structural class, suggesting it may act as a P2X7 receptor antagonist.

The potential antagonism of the P2X7 receptor by this compound would have significant implications for its therapeutic potential. By modulating purinergic signaling, this compound could potentially inhibit the initiation and propagation of the inflammatory response mediated by this pathway.

Cellular and Biochemical Assay Development for Mechanistic Elucidation

To understand the precise mechanism of action of compounds like this compound, a variety of cellular and biochemical assays are employed. These assays are crucial for determining a compound's potency, selectivity, and its effects on specific molecular targets.

For evaluating the modulation of inflammatory pathways, cellular assays using immune cells such as macrophages or peripheral blood mononuclear cells (PBMCs) are common. These cells can be stimulated with agents like LPS to induce the production of IL-6 and PGE2. The inhibitory effect of a test compound can then be quantified using techniques like enzyme-linked immunosorbent assay (ELISA).

Medicinal Chemistry Applications and Scaffold Design

Role of Adamantane (B196018) as a Rigid Pharmacophore and Scaffold in Drug Design

Adamantane, a tricyclic hydrocarbon, serves as a crucial pharmacophore and scaffold in drug design due to its distinct physicochemical properties. Its cage-like, rigid structure provides a three-dimensional framework that can orient functional groups in a precise manner to optimize interactions with biological targets. nih.gov The lipophilic nature of the adamantane moiety can enhance a molecule's ability to cross cellular membranes and the blood-brain barrier, potentially improving the bioavailability and distribution of a drug. rsc.orgnih.gov

Furthermore, the bulky adamantane group can sterically shield adjacent functional groups from metabolic degradation, thereby increasing the metabolic stability and duration of action of a compound. rsc.org This has been a key strategy in the development of several clinically successful drugs. The incorporation of adamantane can also facilitate strong van der Waals interactions and hydrophobic interactions within protein binding pockets, contributing to enhanced potency. rsc.org Its use represents a strategic move away from flat, two-dimensional molecules towards more complex, three-dimensional structures in modern drug discovery. farmaciajournal.com

Scaffold Hopping Approaches in Novel Compound Identification

Scaffold hopping is a prominent strategy in medicinal chemistry aimed at identifying novel compounds with similar biological activity to a known active molecule but possessing a different core chemical structure. researchgate.netnih.gov This approach is valuable for discovering new intellectual property, overcoming undesirable properties of an existing chemical series, or exploring new chemical space. nih.gov Scaffold hopping can be achieved through various computational and knowledge-based methods, including the replacement of a core scaffold with a bioisosteric equivalent that maintains the key pharmacophoric features. nih.gov

The process often involves identifying the essential interactions of a lead compound with its target and then searching for new scaffolds that can present the necessary functional groups in a similar spatial arrangement. This can lead to the discovery of compounds with improved potency, selectivity, or pharmacokinetic profiles. nih.gov

Development of Hybrid Compounds with Dual Functionality

The development of hybrid compounds, which covalently link two or more pharmacophores into a single molecule, is an innovative approach in drug design. This strategy aims to create molecules with dual or multiple functionalities, potentially leading to synergistic therapeutic effects, reduced side effects, and a lower likelihood of developing drug resistance.

The design of such hybrids requires a thorough understanding of the biological targets and the key interactions of the individual pharmacophores. A successful hybrid molecule must retain the desired biological activities of its parent fragments. This approach is particularly relevant for complex multifactorial diseases where targeting a single pathway may not be sufficient.

Exploration of N-(Adamantan-1-yl)-4-bromobenzamide Derivatives in Various Research Areas

The core structure of this compound provides a versatile platform for the development of derivatives with potential applications in several therapeutic areas.

The adamantane scaffold is historically significant in antiviral research, with amantadine (B194251) being one of the earliest synthetic antiviral drugs used against Influenza A. Its mechanism of action involves the inhibition of the M2 ion channel of the virus, which is crucial for viral uncoating within the host cell. This has spurred further research into adamantane derivatives as potential antiviral agents.

While direct studies on the antiviral activity of this compound are not prominent, the known antiviral properties of the adamantane moiety suggest that its derivatives could be explored for this purpose. Research into hybrid compounds containing adamantane has shown promise. For instance, a hybrid of amantadine and a benzsulfonamide derivative, N-(adamantan-1-yl)-4-[(adamantan-1-yl)sulfamoyl]benzamide , has been synthesized and investigated for its potential against the dengue virus.

Table 1: Antiviral Activity of an Adamantane Hybrid Compound

| Compound | Target Virus | Activity | Reference |

|---|

Benzamide (B126) derivatives have been associated with a wide range of biological activities, including anti-inflammatory properties. nih.gov Research has shown that certain benzamide-containing compounds can inhibit key inflammatory mediators. For example, N-benzyl-4-bromobenzamide has demonstrated anti-inflammatory effects by inhibiting the production of interleukin-6 (IL-6) and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide-induced human gingival fibroblasts. nih.gov

Furthermore, other adamantane-containing molecules have been investigated for their anti-inflammatory potential. The combination of the adamantane and benzamide scaffolds in this compound derivatives presents a rationale for exploring their potential as anti-inflammatory agents.

Table 2: Anti-inflammatory Activity of a Benzamide Derivative

| Compound | Cell Line | Effect | Reference |

|---|

The adamantane scaffold has been incorporated into various compounds investigated for their anticancer properties. rsc.org The lipophilicity and rigidity of adamantane can contribute to the cytotoxic and antiproliferative activities of these derivatives.

A study on adamantane-linked isothiourea derivatives revealed that a 4-bromobenzyl analogue exhibited significant antiproliferative activity against several human cancer cell lines, including prostate (PC-3), hepatocellular carcinoma (HepG-2), mammary gland breast cancer (MCF-7), and epithelioid carcinoma (HeLa). researchgate.net This finding highlights the potential of the 4-bromobenzyl moiety, which is structurally related to the 4-bromobenzamide (B181206) part of the title compound, in conjunction with an adamantane scaffold for developing new anticancer agents.

Other research has also demonstrated the antiproliferative effects of various adamantane derivatives against different cancer cell lines. rsc.org

Table 3: Antiproliferative Activity of an Adamantane Derivative Analogue

| Compound | Cancer Cell Lines | Activity | Reference |

|---|---|---|---|

| 4-bromobenzyl analogue of adamantane-linked isothiourea | PC-3, HepG-2, MCF-7, HeLa | Good antiproliferative activity (IC50 < 25 μM) | researchgate.net |

Ligand Discovery for G Protein-Coupled Receptors and Ion Channels

The this compound scaffold represents a confluence of two key structural motifs in medicinal chemistry: the bulky, lipophilic adamantane cage and the versatile benzamide group. This combination has proven fruitful in the discovery of ligands for various protein targets, most notably G Protein-Coupled Receptors (GPCRs) and, to a lesser extent, ion channels. The adamantane moiety is prized for its ability to anchor ligands within hydrophobic pockets of protein binding sites, while the benzamide core provides a stable framework for introducing diverse substituents to fine-tune pharmacological activity.

Targeting the Cannabinoid CB2 Receptor

Recent research has highlighted the potential of N-(1-Adamantyl)benzamides as modulators of the cannabinoid CB2 receptor, a GPCR primarily expressed in immune cells and a key target for anti-inflammatory therapies. nih.gov A 2023 study by Abate and colleagues explored a series of N-(1-Adamantyl)benzamide derivatives as dual-acting agents, targeting both the CB2 receptor and the fatty acid amide hydrolase (FAAH), an enzyme that degrades endocannabinoids. nih.gov

While the specific compound this compound was not synthesized in this study, the structure-activity relationship (SAR) data from its close analogs provide valuable insights. The study revealed that substitutions on the benzamide ring significantly influence the affinity for the CB2 receptor. For instance, a methoxy (B1213986) group at the 3-position of the benzamide ring was found to be beneficial for CB2 receptor affinity. uniba.it Conversely, a methoxy group at the 4-position was detrimental to binding. uniba.it

The table below summarizes the in vitro biological data for a selection of N-(1-Adamantyl)benzamide derivatives from the study by Abate et al. This data illustrates the impact of different substitution patterns on the benzamide ring on their affinity for the CB2 receptor and their ability to inhibit FAAH.

Table 1: In Vitro Activity of N-(1-Adamantyl)benzamide Derivatives at CB2R and FAAH

| Compound | Benzamide Substitution | CB2R Affinity (Ki, nM) | FAAH Inhibition (IC50, µM) |

| 1 | Unsubstituted | >10000 | >25 |

| 13 | 2-benzyloxy | 33.2 | 10.2 |

| 19 | 3-hydroxy | 153.1 | >25 |

| 26 | 2-hydroxy | 30.6 | 11.5 |

| 27 | 2-amino | 134.7 | 10.8 |

| 28 | 4-methoxy | >10000 | 21.3 |

| 29 | 2,3-dimethoxy | 87.6 | >25 |

The data clearly indicate that the nature and position of the substituent on the benzamide ring are critical for activity. The unsubstituted analog showed no significant affinity for the CB2 receptor. However, the introduction of hydroxyl, benzyloxy, or amino groups at the 2-position resulted in compounds with potent CB2R affinity and moderate FAAH inhibitory activity. uniba.it The high affinity of these derivatives suggests that the N-(Adamantan-1-yl)benzamide scaffold is a promising starting point for the design of potent CB2 receptor ligands.

Based on these findings, it is plausible that this compound could exhibit activity at the CB2 receptor. The electronic and steric properties of the bromine atom at the 4-position would likely influence its binding affinity. Further empirical testing is necessary to determine its precise pharmacological profile.

Modulation of Ion Channels

The adamantane scaffold has also been incorporated into compounds targeting ion channels. A study on bromobenzoyl-methyladamantylamine (BMA), a compound structurally related to this compound, demonstrated selective blockade of myocardial potassium (K+) channels. nih.gov

In voltage clamp experiments, BMA was found to reduce the outward K+ current without affecting the rapid inward sodium (Na+) or slow inward calcium (Ca2+) currents. nih.gov This selective action on K+ channels led to a marked prolongation of the action potential duration in myocardial preparations. nih.gov

Table 2: Effect of Bromobenzoyl-methyladamantylamine (BMA) on Myocardial Ion Channels

| Preparation | Measured Parameter | Effect of BMA |

| Frog atrial trabeculae | Outward K+ current | Reduction |

| Frog atrial trabeculae | Rapid inward Na+ current | No effect |

| Frog atrial trabeculae | Slow inward Ca2+ current | No effect |

| Guinea-pig and cat atrial and ventricular myocardium | Action potential duration | Marked prolongation |

These findings suggest that the combination of an adamantane group and a brominated benzoyl moiety can confer selectivity for K+ channels. While BMA has a different amine linkage compared to the amide in this compound, the results point to the potential for this class of compounds to interact with and modulate ion channel function. The specific effects of this compound on different types of ion channels would require dedicated investigation.

Future Research Directions and Emerging Perspectives

Design of Next-Generation N-(Adamantan-1-yl)-4-bromobenzamide Analogs

The development of next-generation analogs of this compound is a primary focus for enhancing its therapeutic profile. This involves systematic modifications of its core structure to optimize potency, selectivity, and pharmacokinetic properties. Key strategies include:

Modification of the Adamantane (B196018) Moiety: The bulky and lipophilic adamantane cage is a critical pharmacophore. Future designs will likely explore the introduction of various substituents on the adamantane ring. For instance, hydroxylation to create adamantanol analogs could modulate solubility and metabolic stability. nih.gov The synthesis of diamantane or other polycyclic hydrocarbon analogs could also be investigated to probe the steric and electronic requirements of the binding pocket.

Alterations to the Benzamide (B126) Linker: The amide bond provides structural rigidity. Research into replacing the amide linker with bioisosteres such as ureas, thioureas, or sulfonamides could lead to analogs with altered hydrogen bonding capabilities and metabolic stability. nih.govnih.gov The relative position of the substituents on the phenyl ring is another area for exploration.

Substitution of the Bromo Group: The bromine atom on the phenyl ring can be replaced with other halogens (fluoro, chloro, iodo) to study the impact of halogen bonding and electronics on activity. Furthermore, the introduction of other functional groups like cyano, nitro, or small alkyl groups could fine-tune the electronic properties and binding interactions of the molecule. nih.gov

A systematic exploration of these modifications, often in a combinatorial fashion, will be essential for generating a library of novel analogs with potentially superior therapeutic attributes.

Table 1: Potential Next-Generation this compound Analogs

| Compound Name | Modification from Parent Compound | Potential Advantage |

| N-(3-Hydroxyadamantan-1-yl)-4-bromobenzamide | Introduction of a hydroxyl group on the adamantane cage | Improved solubility and metabolic profile |

| N-(Adamantan-1-yl)-4-chlorobenzamide | Replacement of bromine with chlorine | Altered halogen bonding and electronic properties |

| 1-(Adamantan-1-yl)-3-(4-bromophenyl)urea | Replacement of the amide linker with a urea (B33335) group | Modified hydrogen bonding and metabolic stability |

| N-(Adamantan-1-yl)-4-cyanobenzamide | Replacement of bromine with a cyano group | Fine-tuned electronic properties and binding interactions |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, offering powerful tools for the design and optimization of novel compounds. nih.govwiley.com For this compound and its analogs, AI and ML can be applied in several key areas:

Generative Models for De Novo Design: AI algorithms, such as generative adversarial networks (GANs) and variational autoencoders (VAEs), can be trained on existing chemical databases to generate novel molecular structures with desired properties. nih.govnih.gov These models can explore a vast chemical space to propose new adamantane-based compounds that are synthetically accessible and predicted to be active.

Predictive Modeling for ADME/T Properties: A significant challenge in drug development is predicting the absorption, distribution, metabolism, excretion, and toxicity (ADME/T) of a compound. nih.gov Machine learning models, including deep neural networks, can be trained on large datasets of experimental ADME/T data to predict these properties for newly designed analogs of this compound, thereby reducing the risk of late-stage failures. nih.gov

Structure-Based Drug Design: When the three-dimensional structure of the biological target is known, AI and ML can enhance structure-based drug design. nih.gov These technologies can predict binding affinities and poses of novel analogs within the target's active site, guiding the selection of the most promising candidates for synthesis and experimental testing.

By leveraging these computational approaches, researchers can accelerate the design-test-learn cycle, leading to a more efficient and cost-effective discovery of optimized lead compounds. wiley.comnih.gov

Exploration of Novel Biological Targets and Therapeutic Research Areas

While the initial therapeutic focus of this compound and its analogs may be defined, their unique structural features suggest the potential for activity against a broader range of biological targets and in new therapeutic areas. Future research should include:

Antimicrobial Applications: The adamantane moiety is present in several approved antiviral and antibacterial drugs. nih.gov Research has shown that adamantane-linked isothiourea derivatives exhibit potent broad-spectrum antibacterial activity. nih.gov This suggests that this compound analogs could be investigated for their potential as novel antimicrobial agents, particularly against drug-resistant strains of bacteria.

Anticancer Properties: Some adamantane derivatives have demonstrated anti-proliferative activity against various human cancer cell lines. nih.gov Screening of this compound and its analogs against a panel of cancer cell lines could uncover potential applications in oncology. Mechanistic studies would then be required to identify the specific cellular pathways and molecular targets involved.

Neurological Disorders: The lipophilic nature of the adamantane group facilitates crossing the blood-brain barrier, a desirable property for drugs targeting the central nervous system. This opens up the possibility of exploring the utility of these compounds in the treatment of various neurological and psychiatric disorders.

A systematic and unbiased screening of these compounds against a wide array of biological targets will be crucial for uncovering new therapeutic opportunities.

Advanced Methodologies for High-Throughput Screening and Lead Optimization

Multiplexed HTS Assays: The development of multiplexed HTS assays allows for the simultaneous evaluation of a compound's activity against multiple targets in a single run. nih.gov This approach, often utilizing state-of-the-art robotics and sensitive analytical techniques like LC-MS/MS, can significantly increase the throughput of screening campaigns. nih.gov

Cell-Based Phenotypic Screening: In addition to target-based screening, phenotypic screening in relevant cellular models can identify compounds that produce a desired physiological effect without a priori knowledge of the molecular target. This can lead to the discovery of compounds with novel mechanisms of action.

Fragment-Based Screening: This technique involves screening smaller chemical fragments that bind to the target protein. The structural information from these interactions can then be used to build more potent and selective lead compounds. This approach can be particularly useful for identifying novel binding pockets and interaction modes for the adamantane and bromobenzamide moieties.

The integration of these advanced screening techniques with iterative rounds of medicinal chemistry and computational modeling will be key to efficiently identifying and optimizing the next generation of therapeutic agents derived from the this compound scaffold.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly used to prepare N-(Adamantan-1-yl)-4-bromobenzamide, and how is purity validated?

- Answer : The compound is typically synthesized via carboxamide coupling reactions. For example, adamantylamine can react with 4-bromobenzoyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane. Purity is validated using techniques like 1H NMR , FTIR , and elemental analysis (CHNS). Crystallization from methanol/water mixtures may yield single crystals for X-ray diffraction (XRD) to confirm molecular structure .

Q. What safety precautions are critical when handling adamantane derivatives like this compound?

- Answer : Key precautions include:

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols.

- Storage : Keep in airtight containers under inert gas (e.g., N₂) to avoid moisture absorption or degradation.

- Disposal : Follow institutional guidelines for halogenated organic waste.

Q. How is the molecular structure of this compound confirmed experimentally?

- Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, in analogous adamantane carboxamides, SC-XRD revealed hydrogen-bonding networks (N–H⋯O) that stabilize the crystal lattice. Data refinement uses programs like SHELXL to resolve atomic positions and thermal parameters .

Advanced Research Questions

Q. How does the adamantane moiety influence the biological activity of this compound in neuropharmacological studies?

- Answer : The adamantane group enhances lipophilicity, improving blood-brain barrier penetration. Structurally similar bromobenzamides (e.g., RGH-237) act as dopamine D₃ receptor partial agonists, suggesting potential applications in addiction research. Activity is validated via in vitro receptor-binding assays (e.g., radioligand displacement) and in vivo behavioral models (e.g., cocaine-induced locomotor activity in rodents) .

Q. What analytical challenges arise in detecting this compound in biological matrices, and how are they resolved?

- Answer : Challenges include low endogenous concentrations and matrix interference. Solutions involve:

- Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges to isolate the compound.

- Detection : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) for specificity. For metabolites, high-resolution mass spectrometry (HRMS) identifies fragmentation patterns (e.g., loss of Br⁻ or adamantane cleavage) .

Q. How do intermolecular interactions affect the crystallization of adamantane-containing carboxamides?

- Answer : The rigid adamantane core often leads to disordered packing, complicating crystallization. Strategies include:

- Co-crystallization : Adding hydrogen-bond donors (e.g., methanol) to stabilize lattice formation.

- Temperature Control : Slow evaporation at 4°C to reduce kinetic trapping of amorphous phases.

- Crystallographic Refinement : Using SHELX programs to model disorder and anisotropic thermal motion .

Q. Can this compound serve as a precursor for metal-organic frameworks (MOFs) or coordination polymers?

- Answer : Yes. The carboxamide group acts as a monodentate ligand for transition metals (e.g., Mn²⁺, Zn²⁺). For example, in trans-tetrakis[N-(adamantan-1-yl)pyridine-4-carboxamide]dichloridomanganese(II) , the ligand forms octahedral complexes with Mn²⁺, stabilized by N–H⋯O hydrogen bonds. Applications include dielectric materials for phase-transition devices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.